N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide
Description
N-{1-[2-(4-Benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide is a synthetic indole-derived acetamide compound characterized by a 4-benzylpiperidine moiety linked via a 2-oxoethyl chain to the nitrogen of the indole ring.
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C24H27N3O2/c1-18(28)25-22-8-5-9-23-21(22)12-15-27(23)17-24(29)26-13-10-20(11-14-26)16-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-17H2,1H3,(H,25,28) |
InChI Key |
HQUGRLBLOTWPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a benzyl group is added to the nitrogen atom of the piperidine. The final step involves the acylation of the indole nitrogen with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperidine ring may enhance the binding affinity and selectivity, while the acetamide group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Moieties
a) N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Key Differences : Replaces the 4-benzylpiperidine group with a sulfanyl (-S-) substituent at the indole’s 3-position.
- The 4-fluorobenzyl group could enhance binding affinity to fluorophilic enzyme pockets .
b) Y042-1588 (N-(1-{2-[2-(4-methoxy-1-naphthyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide) ()
- Key Differences : Substitutes benzylpiperidine with a 4-methoxynaphthyl-pyrrolidine group.
- However, the methoxy group may reduce metabolic clearance compared to the unsubstituted benzyl group in the target compound .
Analogues with Spirocyclic or Fused Ring Systems
a) B10-B12 ()
- Key Differences : Incorporate spiro[indene-1,5'-oxazolidin] or cyclopenta[b]pyridine cores instead of a simple indole.
- For example, B12’s 5-fluoropyridin-2-ylmethyl group may enhance solubility but reduce CNS penetration compared to the benzylpiperidine group .
b) 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide ()
- Key Differences : Replaces indole with a pyrimidoindole fused ring.
- Impact : The fused ring system increases planarity, which could improve stacking interactions with DNA or kinase targets. However, the 4-phenylbutan-2-yl group may introduce steric hindrance, reducing binding efficiency compared to the target compound’s linear oxoethyl chain .
Analogues with Varied Substituents on the Acetamide Side Chain
a) N-(1-([1,1'-biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide (4d) ()
- Key Differences : Features a biphenyl sulfonamide group instead of benzylpiperidine.
- The biphenyl moiety may increase off-target interactions due to higher lipophilicity .
b) Compounds 20a-l (Pyrrolo[1,2-d][1,2,4]triazin Derivatives) ()
- Key Differences: Replace indole with a pyrrolotriazinone core.
- However, the lack of a benzylpiperidine group may limit CNS activity .
Biological Activity
N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide is a complex organic compound with potential pharmacological applications. Its unique structure, combining an indole moiety with a benzylpiperidine group, suggests a range of biological activities that warrant detailed exploration.
The compound has the following chemical characteristics:
- Molecular Formula : C24H27N3O2
- Molecular Weight : 389.5 g/mol
- SMILES Notation : CC(Nc1cccc2c1ccn2CC(N1CCC(CC1)Cc1ccccc1)=O)=O
These properties indicate a rich structural framework that may interact with various biological targets.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits promising biological activities, particularly in the realm of medicinal chemistry. The following potential activities have been noted:
- Sigma Receptor Affinity : Similar compounds have shown high affinity for sigma receptors, specifically sigma1 and sigma2. For instance, derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide displayed Ki values of 3.90 nM for sigma1 receptors, indicating that modifications to the structure could enhance binding affinity and selectivity for these receptors .
- Antidepressant and Anxiolytic Effects : Compounds with similar structural motifs have been studied for their potential antidepressant and anxiolytic effects, suggesting that this compound may also exhibit these properties.
The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with sigma receptors may play a critical role in its pharmacodynamics. Further research is needed to clarify these interactions and their implications for therapeutic use.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of both indole and piperidine structures may confer distinct biological properties not found in simpler analogs.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-benzylpiperidin-1-yl)acetamide | C18H24N2O | Lacks the indole moiety |
| 5-Hydroxyindoleacetic acid | C10H11NO3 | A simpler structure without piperidine |
| N-(3-pyridyl)acetamide | C8H10N2O | Contains a pyridine instead of piperidine |
This table highlights the uniqueness of this compound due to its combined structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
